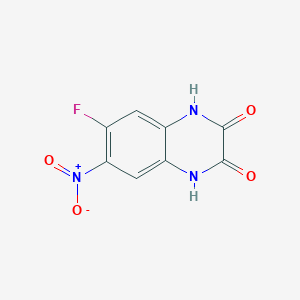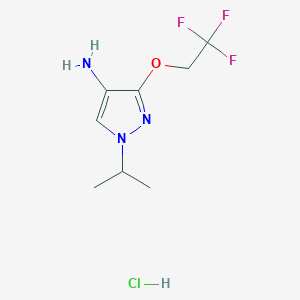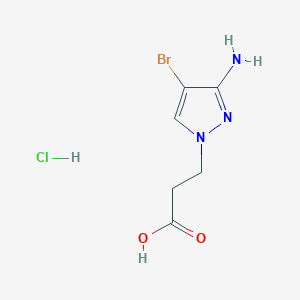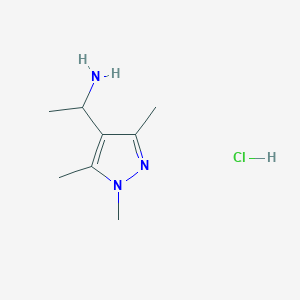![molecular formula C17H26ClN5 B3103121 4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride CAS No. 1431965-19-3](/img/structure/B3103121.png)
4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride
Descripción general
Descripción
The compound contains a 1,3,5-trimethyl-1H-pyrazol-4-yl group, which is a type of pyrazole. Pyrazoles are known for their diverse pharmacological effects . This compound also contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 1,3,5-trimethyl-1H-pyrazol-4-yl group would contribute to the overall structure, as would the piperazine ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazole compounds are known to undergo a variety of chemical reactions, including reactions with electrophiles at the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of a piperazine ring could potentially increase the solubility of the compound .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles were found to have superior antipromastigote activity and better inhibition effects against Plasmodium berghei .
Fluorescence Properties
1,3,5-trisubstituted-1H-pyrazoles, which include the compound , have been found to exhibit excellent fluorescence . This property makes them useful in various applications, such as photoluminescent and photorefractive materials .
Metal Ion Detection
Certain 1,3,5-trisubstituted-1H-pyrazoles have been used as metal ion fluorescent probes, showing excellent selectivity for Ag+ detection .
Antibacterial and Antimycobacterial Activities
Derivatives of 1,3-diazole, a related compound, have been reported to show different biological activities, including antibacterial and antimycobacterial activities .
Anti-inflammatory and Antitumor Activities
1,3-diazole derivatives have also been reported to have anti-inflammatory and antitumor activities .
Antidiabetic and Anti-allergic Activities
These compounds have also been used in the treatment of diabetes and allergies .
Antiviral Activities
Certain indole derivatives, which are structurally similar to the compound , have been reported to have substantial antiviral activity .
Antidepressant and Antihypertensive Activities
Pyrazoline derivatives have been used in certain antidepressants and antihypertensive drug molecules .
Mecanismo De Acción
Target of Action
Related compounds have been shown to interact with various biological targets, suggesting a potential for diverse biological activity .
Mode of Action
Related compounds have been shown to exhibit their effects through various mechanisms, such as nucleophilic addition-elimination reactions .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, suggesting a potential for diverse biological activity .
Result of Action
Related compounds have been shown to exhibit various biological activities, suggesting a potential for diverse biological effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5.ClH/c1-13-17(14(2)20(3)19-13)12-21-8-10-22(11-9-21)16-6-4-15(18)5-7-16;/h4-7H,8-12,18H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCQLBILGMNLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCN(CC2)C3=CC=C(C=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride | |
CAS RN |
1431965-19-3 | |
| Record name | Benzenamine, 4-[4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)iMidazo[1,2-b]pyridazin-6-aMine](/img/structure/B3103056.png)



![(3R)-2-oxo-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B3103075.png)
![3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B3103082.png)
![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B3103085.png)


![4-({[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B3103101.png)

![1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B3103127.png)